5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thiadiazole ring, a triazolopyrimidine ring, and various functional groups such as amino, sulfanyl, and ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 5-amino-1,3,4-thiadiazole ring.
Attachment of the Sulfanyl Group: The thiadiazole intermediate is then reacted with a suitable alkylating agent to introduce the sulfanyl group.
Formation of the Triazolopyrimidine Ring: The next step involves the cyclization of the intermediate with appropriate reagents to form the triazolopyrimidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting various biological processes . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine
- 3-(5-amino-1,3,4-thiadiazol-2-yl)benzonitrile
Uniqueness
Compared to similar compounds, 5-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of functional groups and ring structures.
Properties
Molecular Formula |
C10H11N7OS3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-ethylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C10H11N7OS3/c1-2-19-9-13-8-12-5(3-6(18)17(8)16-9)4-20-10-15-14-7(11)21-10/h3H,2,4H2,1H3,(H2,11,14)(H,12,13,16) |
InChI Key |
SQAMGZNPEOGZEO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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